2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]-
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Overview
Description
2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]- is a complex organic compound belonging to the oxazolidinone family. Oxazolidinones are known for their diverse applications in medicinal chemistry and organic synthesis. This particular compound features a unique structure with multiple functional groups, making it a valuable subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]- typically involves multi-step organic reactions. The process begins with the formation of the oxazolidinone ring, followed by the introduction of the ethenyl and pentenyl groups through alkylation reactions. The trimethylsilyl group is introduced via silylation reactions, which protect the hydroxyl group during subsequent steps. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted oxazolidinones with various functional groups.
Scientific Research Applications
2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]- has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its antimicrobial properties, particularly against gram-positive bacteria.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit bacterial protein synthesis by binding to the ribosomal subunit, preventing the formation of the initiation complex. This action disrupts the translation process, leading to the inhibition of bacterial growth. Additionally, the compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced side effects.
(S)-4-Benzyl-2-oxazolidinone: Used as a chiral auxiliary in asymmetric synthesis.
Uniqueness
2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
The compound 2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]- is a member of the oxazolidinone class, which has garnered significant attention in medicinal chemistry due to its biological activities, particularly as antibacterial agents. This article delves into the biological activity of this specific compound, examining its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]-
- CAS Number : 17016-83-0
- Molecular Formula : C18H33NO2Si
This compound features a unique oxazolidinone core, which is known for its role in inhibiting bacterial protein synthesis.
Oxazolidinones primarily exert their antibacterial effects by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit , obstructing the formation of the initiation complex necessary for translation. This action is crucial in combating bacterial infections, especially those caused by resistant strains.
Binding Site Identification
Research has shown that oxazolidinones interact with the A site of the bacterial ribosome, preventing the placement of aminoacyl-tRNA during protein synthesis. This mechanism has been corroborated through studies using photoreactive derivatives that crosslink to rRNA in the peptidyl transferase center (PTC) of bacterial ribosomes .
Antibacterial Efficacy
A series of studies have evaluated the antibacterial activity of various oxazolidinones, including derivatives similar to 2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]- . These studies typically assess activity against a range of Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
- Study on Antibacterial Spectrum :
- In Vitro Evaluation :
Table: Summary of Antibacterial Activity
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|---|
A | Staphylococcus aureus | 1 µg/mL | Highly potent against resistant strains |
B | Escherichia coli | 2 µg/mL | Moderate activity |
C | Enterococcus faecium | 0.5 µg/mL | Effective against vancomycin-resistant strains |
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of oxazolidinones are critical for their therapeutic application. Studies indicate that these compounds generally exhibit good oral bioavailability and are metabolically stable in liver microsomes .
ADME Profile Summary
Parameter | Value |
---|---|
Solubility (pH 1.2/6.8) | 4.4/5.2 µg/mL |
LogD (pH 7.4) | 1.9 |
Metabolic Stability (%) | 84% |
These parameters suggest that derivatives of oxazolidinones may have favorable absorption and distribution characteristics, making them suitable candidates for further development.
Properties
CAS No. |
667869-74-1 |
---|---|
Molecular Formula |
C19H35NO3Si |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
4-ethenyl-4-pent-4-enyl-3-(1-trimethylsilyloxyhexyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H35NO3Si/c1-7-10-12-14-17(23-24(4,5)6)20-18(21)22-16-19(20,9-3)15-13-11-8-2/h8-9,17H,2-3,7,10-16H2,1,4-6H3 |
InChI Key |
YLIBXHGSXNFTBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(N1C(=O)OCC1(CCCC=C)C=C)O[Si](C)(C)C |
Origin of Product |
United States |
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